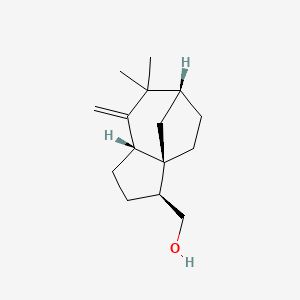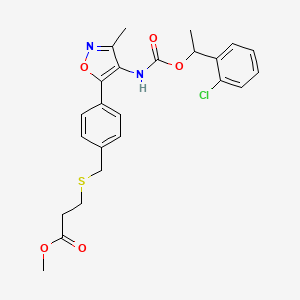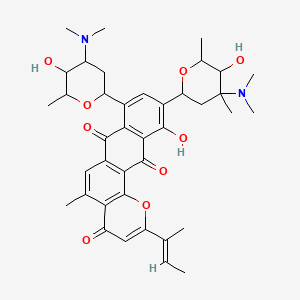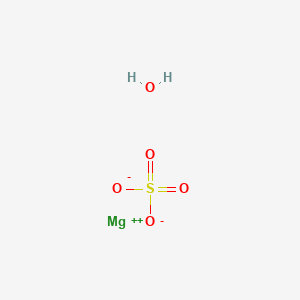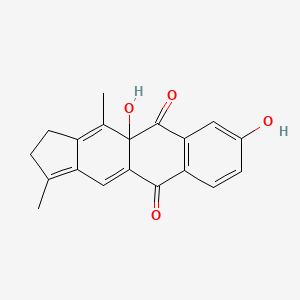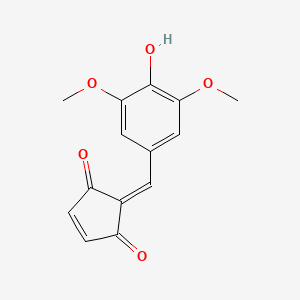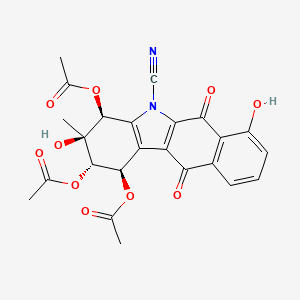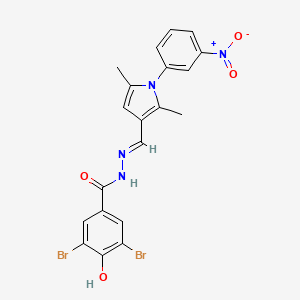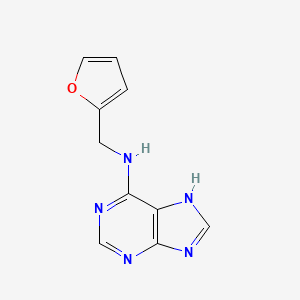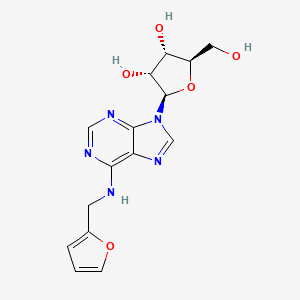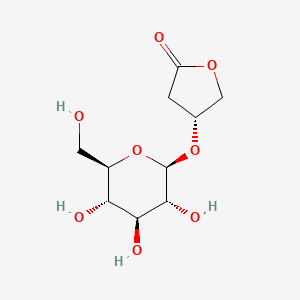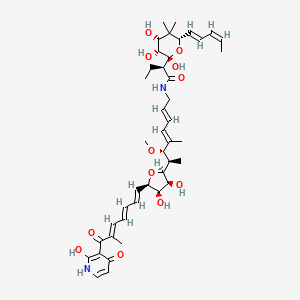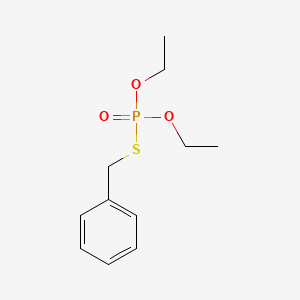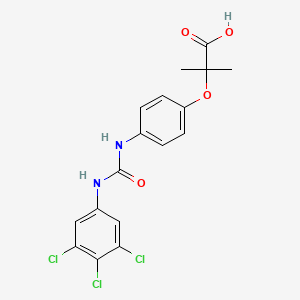
2-(4-(3,4,5-Trichlorophenylureido)phenoxy)-2-methylpropionic acid
Übersicht
Beschreibung
The compound “2-(4-(3,4,5-Trichlorophenylureido)phenoxy)-2-methylpropionic acid” appears to be a complex organic molecule. It contains a propionic acid group, a phenoxy group, and a trichlorophenylureido group. These groups suggest that the compound might have interesting chemical properties and could potentially be used in various chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the ureido group, the introduction of the trichlorophenyl group, and the attachment of the phenoxy and methylpropionic acid groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The trichlorophenylureido group would add significant steric bulk, and the phenoxy and methylpropionic acid groups could potentially form intramolecular hydrogen bonds, affecting the overall shape and properties of the molecule.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. However, the presence of the propionic acid group suggests that it could participate in reactions typical of carboxylic acids, such as esterification or amide formation.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, we might expect it to have a relatively high molecular weight due to the presence of several heavy chlorine atoms. The presence of both polar (ureido and carboxylic acid) and nonpolar (methyl and phenyl) groups could give it interesting solubility properties.Wissenschaftliche Forschungsanwendungen
Hemoglobin Affinity Modulation
2-(4-(3,4,5-Trichlorophenylureido)phenoxy)-2-methylpropionic acid has been investigated for its ability to affect hemoglobin's affinity for oxygen. Lalezari et al. (1989) synthesized a series of related compounds and found that this particular compound significantly reduced hemoglobin's oxygen affinity, making it one of the most potent compounds in this context (Lalezari & Lalezari, 1989).
Allosteric Modifiers of Hemoglobin
This compound has also been studied as an allosteric effector of hemoglobin. Lalezari et al. (1990) described its binding to symmetry-related sites in human deoxyhemoglobin, noting its potent effect as an allosteric effector. They also highlighted its unique properties that are similar to those observed in teleost fish hemoglobins exhibiting a Root effect (Lalezari et al., 1990).
Potential Therapeutic Applications
Further exploring its therapeutic potential, Lalezari et al. (1988) found that 2-(4-(3,4-Dichlorophenylureido)phenoxy)-2-methylpropionic acid, under the name LR16, showed promise in lowering blood cholesterol and affecting low-density lipoprotein-cholesterol levels, while not changing high-density lipoprotein-cholesterol. This indicates potential applications in managing cholesterol levels (Lalezari et al., 1988).
Structural Analysis
From a structural perspective, Kennard et al. (1982) conducted a crystallographic study on a closely related compound, 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid, providing insights into its molecular conformation and potential interactions (Kennard et al., 1982).
Environmental Impact and Degradation
Considering its environmental impact, Boye et al.
(2006) studied the electrochemical degradation of herbicides including compounds structurally similar to 2-(4-(3,4,5-Trichlorophenylureido)phenoxy)-2-methylpropionic acid. Their research provides valuable insights into the environmental fate and potential methods for the degradation of such compounds (Boye et al., 2006).
Safety And Hazards
Without specific data, it’s hard to predict the safety and hazards associated with this compound. However, as a general rule, compounds containing multiple chlorine atoms can potentially be hazardous and should be handled with care.
Zukünftige Richtungen
The study of new and complex organic compounds like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and synthetic methodology. Future research could involve exploring the synthesis, properties, and potential applications of this compound.
Eigenschaften
IUPAC Name |
2-methyl-2-[4-[(3,4,5-trichlorophenyl)carbamoylamino]phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O4/c1-17(2,15(23)24)26-11-5-3-9(4-6-11)21-16(25)22-10-7-12(18)14(20)13(19)8-10/h3-8H,1-2H3,(H,23,24)(H2,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETXRBKBFDJBQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153371 | |
| Record name | L 345 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3,4,5-Trichlorophenylureido)phenoxy)-2-methylpropionic acid | |
CAS RN |
121809-82-3 | |
| Record name | L 345 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121809823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L 345 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



